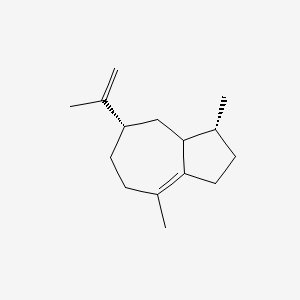

Guaia-1(10),11-diene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alpha-Bulnesene is an organic compound classified as a sesquiterpene. It is naturally found in essential oils of various plants, such as Pogostemon cablin (patchouli) and Aquilaria species (agarwood). This compound is known for its distinctive woody and earthy aroma, making it a valuable component in the fragrance industry .

Preparation Methods

Alpha-Bulnesene can be obtained through both natural extraction and chemical synthesis:

Natural Extraction: The essential oil containing Guaia-1(10),11-diene is typically extracted from the aerial parts of plants like Pogostemon cablin using steam distillation. The oil is then purified through chromatographic techniques to isolate this compound.

Chemical Synthesis: Synthetic routes involve the ring-expansion of ®-carvone followed by alpha-butenylation and samarium diiodide mediated reductive cyclization. This method allows for the production of both enantiomers of this compound.

Chemical Reactions Analysis

Alpha-Bulnesene undergoes various chemical reactions, including:

Reduction: The compound can be reduced using reagents like triethylsilane in the presence of Lewis acids.

Substitution: Alpha-Bulnesene can participate in substitution reactions, particularly with halogens and other electrophiles.

Scientific Research Applications

Alpha-Bulnesene has diverse applications in scientific research:

Mechanism of Action

Alpha-Bulnesene exerts its effects primarily through the inhibition of platelet-activating factor (PAF) and prostaglandin H2 synthase (PGHS). By binding to these molecular targets, it prevents platelet aggregation and reduces inflammation . The binding energy calculations indicate a strong interaction with PGHS-1 and PGHS-2, highlighting its potential as a selective inhibitor .

Comparison with Similar Compounds

Alpha-Bulnesene is often compared with other sesquiterpenes such as delta-Guaiene and gamma-Guaiene:

Delta-Guaiene: Similar in structure but differs in the position of double bonds, affecting its fragrance and biological activity.

Gamma-Guaiene: Another sesquiterpene with a different ring structure, leading to variations in its chemical reactivity and applications.

Alpha-Bulnesene stands out due to its unique combination of fragrance properties and biological activities, making it a versatile compound in both research and industry.

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(3R,5S)-3,8-dimethyl-5-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene |

InChI |

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h12-13,15H,1,5-9H2,2-4H3/t12-,13+,15?/m1/s1 |

InChI Key |

YHAJBLWYOIUHHM-NEJHNUGDSA-N |

Isomeric SMILES |

C[C@@H]1CCC2=C(CC[C@@H](CC12)C(=C)C)C |

Canonical SMILES |

CC1CCC2=C(CCC(CC12)C(=C)C)C |

Synonyms |

guaia-1(10),11-diene guaia-9,11-diene |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.